Osimertinib-13C,d3-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

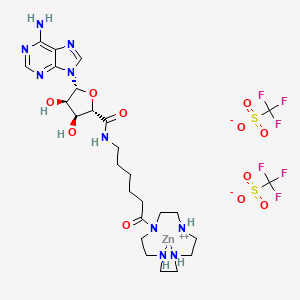

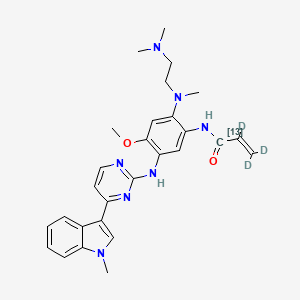

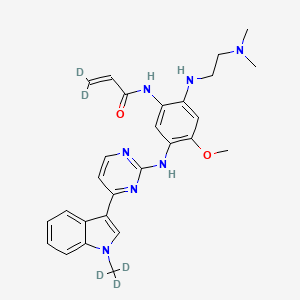

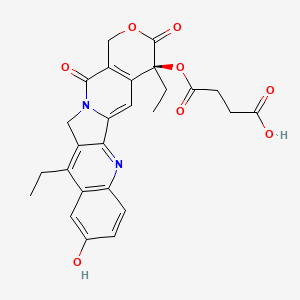

Osimertinib-13C,d3-1, also known as AZD-9291-13C,d3-1 or Mereletinib-13C,d3-1, is a deuterium and carbon-13 labeled derivative of Osimertinib. Osimertinib is a third-generation, orally active, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is primarily used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations, including L858R and T790M .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Osimertinib-13C,d3-1 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Osimertinib molecule. This process is typically carried out using advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure its purity and isotopic enrichment .

Análisis De Reacciones Químicas

Types of Reactions

Osimertinib-13C,d3-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions in the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development purposes .

Aplicaciones Científicas De Investigación

Osimertinib-13C,d3-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways and distribution of Osimertinib in the body.

Biology: Employed in studies to investigate the interaction of Osimertinib with biological targets, such as EGFR.

Medicine: Utilized in clinical research to develop new therapeutic strategies for treating NSCLC and overcoming drug resistance.

Industry: Applied in the development of new drugs and formulations, as well as in quality control processes .

Mecanismo De Acción

Osimertinib-13C,d3-1 exerts its effects by selectively inhibiting the activity of mutant EGFR, particularly the L858R and T790M mutations. It binds covalently to the cysteine residue in the ATP-binding site of the EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Osimertinib-13C,d3-1 include:

Gefitinib: A first-generation EGFR inhibitor used to treat NSCLC.

Erlotinib: Another first-generation EGFR inhibitor with similar applications.

Afatinib: A second-generation EGFR inhibitor with broader activity but higher toxicity.

Dacomitinib: Another second-generation inhibitor with increased potency but also higher toxicity .

Uniqueness

This compound is unique due to its selective inhibition of both sensitizing and resistance mutations in EGFR, its ability to cross the blood-brain barrier, and its reduced toxicity compared to earlier generations of EGFR inhibitors. These properties make it a valuable tool in both research and clinical settings .

Propiedades

Fórmula molecular |

C28H33N7O2 |

|---|---|

Peso molecular |

503.6 g/mol |

Nombre IUPAC |

2,3,3-trideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl](113C)prop-2-enamide |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,7D,27+1 |

Clave InChI |

DUYJMQONPNNFPI-GGPHLRIPSA-N |

SMILES isomérico |

[2H]C(=C([2H])[13C](=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[2H] |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)

![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)